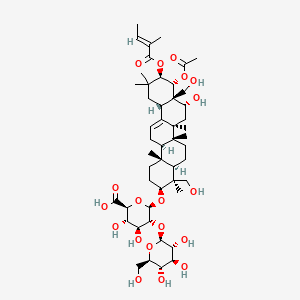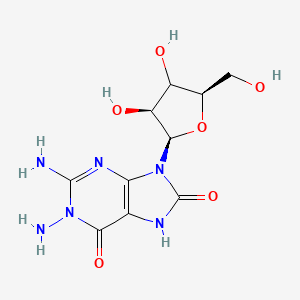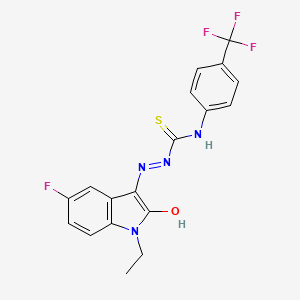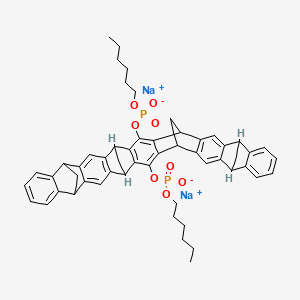
Y1R probe-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihrer Fähigkeit, mit hoher Affinität an den Neuropeptid-Y-Y1-Rezeptor zu binden, ein großes Potenzial in der Krebsforschung gezeigt .
Herstellungsmethoden
Die Synthese von Y1R-Sonde-1 umfasst mehrere Schritte, darunter die Bildung komplexer Molekülstrukturen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die eine hohe Reinheit und Spezifität gewährleisten .
Vorbereitungsmethoden
The synthesis of Y1R probe-1 involves multiple steps, including the formation of complex molecular structures. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and specificity .
Analyse Chemischer Reaktionen
Y1R-Sonde-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung spezifischer Reagenzien und Bedingungen.
Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Y1R-Sonde-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Fluoreszenzsonden verwendet, um die Bindungsaffinität und Wechselwirkungen des Neuropeptid-Y-Y1-Rezeptors zu untersuchen.
Biologie: Wird in der Zell- und Molekularbiologie verwendet, um Rezeptor-Ligand-Wechselwirkungen und Rezeptor-Signalwege zu untersuchen.
Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und Therapeutika eingesetzt, die auf den Neuropeptid-Y-Y1-Rezeptor abzielen
Wirkmechanismus
Y1R-Sonde-1 übt seine Wirkung aus, indem es mit hoher Affinität an den Neuropeptid-Y-Y1-Rezeptor bindet. Diese Bindung löst eine Reihe von molekularen Ereignissen aus, darunter die Aktivierung von G-Protein-gekoppelten Rezeptor-Signalwegen. Zu den beteiligten molekularen Zielstrukturen gehören der Neuropeptid-Y-Y1-Rezeptor und zugehörige Signalproteine. Die Bindung von Y1R-Sonde-1 an den Rezeptor induziert Konformationsänderungen, die nachgeschaltete Signalwege aktivieren und zu verschiedenen zellulären Reaktionen führen .
Wirkmechanismus
Y1R probe-1 exerts its effects by binding to the Neuropeptide Y Y1 Receptor with high affinity. This binding triggers a series of molecular events, including the activation of G-protein-coupled receptor signaling pathways. The molecular targets involved include the Neuropeptide Y Y1 Receptor and associated signaling proteins. The binding of this compound to the receptor induces conformational changes that activate downstream signaling pathways, leading to various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Y1R-Sonde-1 ist einzigartig in seiner hohen Affinität und Spezifität für den Neuropeptid-Y-Y1-Rezeptor. Ähnliche Verbindungen umfassen:
Neuropeptid-Y-Y2-Rezeptor-Sonden: Diese Sonden zielen auf den Neuropeptid-Y-Y2-Rezeptor ab, haben aber unterschiedliche Bindungsaffinitäten und Signaleigenschaften.
Neuropeptid-Y-Y4-Rezeptor-Sonden: Diese Sonden zielen auf den Neuropeptid-Y-Y4-Rezeptor ab und werden in verschiedenen Forschungsanwendungen eingesetzt.
Neuropeptid-Y-Y5-Rezeptor-Sonden: Diese Sonden zielen auf den Neuropeptid-Y-Y5-Rezeptor ab und haben im Vergleich zu Y1R-Sonde-1 unterschiedliche biologische Wirkungen .
Y1R-Sonde-1 zeichnet sich durch seine hohe Spezifität für den Neuropeptid-Y-Y1-Rezeptor aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und anderen wissenschaftlichen Studien macht.
Eigenschaften
Molekularformel |
C64H71F3N10O12 |
|---|---|
Molekulargewicht |
1229.3 g/mol |
IUPAC-Name |
5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C62H70N10O10.C2HF3O2/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56;3-2(4,5)1(6)7/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80);(H,6,7)/t51-,55+;/m1./s1 |
InChI-Schlüssel |
RJSDBPMPJMMBFF-CDPYHEJSSA-N |
Isomerische SMILES |
CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
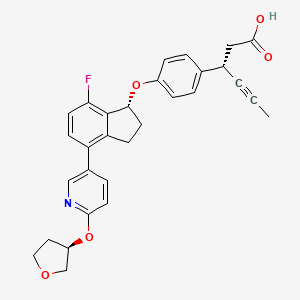
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
